molecular formula C18H19BrN4S B10970763 3-{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N,N-dimethylaniline

3-{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N,N-dimethylaniline

Cat. No.: B10970763
M. Wt: 403.3 g/mol
InChI Key: UPCJKFIMPVYIFE-UHFFFAOYSA-N
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Description

N-(3-{5-[(4-BROMOBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE is a complex organic compound characterized by its unique structure, which includes a bromobenzyl group, a sulfanyl linkage, and a triazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{5-[(4-BROMOBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE typically involves multiple steps, starting with the preparation of the triazole ring, followed by the introduction of the bromobenzyl group and the sulfanyl linkage. Common synthetic routes include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Bromobenzyl Group: This step often involves nucleophilic substitution reactions where a bromobenzyl halide reacts with a nucleophile.

    Formation of the Sulfanyl Linkage: This can be done through thiol-ene reactions or other sulfur-based coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-{5-[(4-BROMOBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromobenzyl group can be reduced to a benzyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

N-(3-{5-[(4-BROMOBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-{5-[(4-BROMOBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-{5-[(3-Bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-4-fluorobenzamide
  • **N-{5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(1-naphthyl)acetamide

Uniqueness

N-(3-{5-[(4-BROMOBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring and bromobenzyl group make it particularly versatile for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C18H19BrN4S

Molecular Weight

403.3 g/mol

IUPAC Name

3-[5-[(4-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-N,N-dimethylaniline

InChI

InChI=1S/C18H19BrN4S/c1-22(2)16-6-4-5-14(11-16)17-20-21-18(23(17)3)24-12-13-7-9-15(19)10-8-13/h4-11H,12H2,1-3H3

InChI Key

UPCJKFIMPVYIFE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=CC(=CC=C3)N(C)C

Origin of Product

United States

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